molecular formula C21H21ClN2O B366336 11-(3-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 149774-59-4

11-(3-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B366336
CAS No.: 149774-59-4
M. Wt: 352.9g/mol
InChI Key: BMOALXSFLKYPSQ-UHFFFAOYSA-N
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Description

11-(3-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties. This particular compound is structurally characterized by a benzene ring fused to a diazepine ring, with specific substitutions that confer its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves the following steps:

    Formation of the Benzodiazepine Core: The core structure is synthesized through a cyclocondensation reaction involving aminobenzophenones and appropriate reagents.

    Substitution Reactions:

    Cyclization: The final step involves cyclization to form the tetrahydrobenzodiazepine ring system.

Industrial Production Methods

Industrial production of this compound can be achieved using continuous flow synthesis, which allows for efficient and scalable production. This method involves the use of microreactors and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the diazepine ring.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing various substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products

The major products formed from these reactions include various substituted benzodiazepines, which can have different pharmacological properties depending on the nature of the substituents .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of other benzodiazepine derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its interactions with various biological targets, including neurotransmitter receptors. It serves as a model compound for understanding the structure-activity relationships of benzodiazepines.

Medicine

Medically, this compound and its derivatives are investigated for their potential therapeutic effects, including anxiolytic, anticonvulsant, and muscle relaxant properties. It is also used in the development of new drugs for the treatment of neurological disorders .

Industry

In the pharmaceutical industry, this compound is used in the formulation of medications and as a reference standard in quality control processes. Its well-defined structure and properties make it an important compound for drug development and testing.

Mechanism of Action

The mechanism of action of 11-(3-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA_A receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and reduced excitability. This results in its anxiolytic, anticonvulsant, and muscle relaxant effects .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.

    Clonazepam: Known for its potent anticonvulsant effects.

    Lorazepam: Commonly used for its anxiolytic and sedative properties.

Uniqueness

11-(3-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitutions, which confer distinct pharmacological properties. Its structure allows for targeted interactions with GABA receptors, making it a valuable compound for both research and therapeutic applications .

Properties

CAS No.

149774-59-4

Molecular Formula

C21H21ClN2O

Molecular Weight

352.9g/mol

IUPAC Name

6-(3-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C21H21ClN2O/c1-21(2)11-17-19(18(25)12-21)20(13-6-5-7-14(22)10-13)24-16-9-4-3-8-15(16)23-17/h3-10,20,23-24H,11-12H2,1-2H3

InChI Key

BMOALXSFLKYPSQ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=CC=C4)Cl)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=CC=C4)Cl)C(=O)C1)C

Origin of Product

United States

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